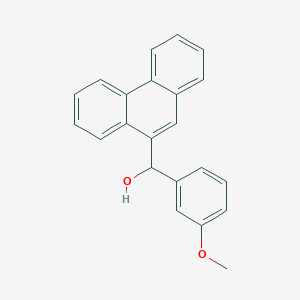
(3-Methoxyphenyl)(phenanthren-9-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)(phenanthren-9-yl)methanol is an organic compound with the molecular formula C22H18O2 and a molecular weight of 314.38 g/mol This compound features a phenanthrene moiety attached to a methanol group, which is further substituted with a 3-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(phenanthren-9-yl)methanol typically involves the reaction of phenanthrene-9-carbaldehyde with 3-methoxyphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxyphenyl)(phenanthren-9-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of phenanthrene-9-carboxaldehyde or phenanthrene-9-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
(3-Methoxyphenyl)(phenanthren-9-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Methoxyphenyl)(phenanthren-9-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Hydroxyphenyl)(phenanthren-9-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(3-Methoxyphenyl)(naphthalen-1-yl)methanol: Similar structure but with a naphthalene moiety instead of a phenanthrene moiety.
Uniqueness
(3-Methoxyphenyl)(phenanthren-9-yl)methanol is unique due to its specific combination of a phenanthrene moiety and a 3-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C22H18O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(3-methoxyphenyl)-phenanthren-9-ylmethanol |
InChI |
InChI=1S/C22H18O2/c1-24-17-9-6-8-16(13-17)22(23)21-14-15-7-2-3-10-18(15)19-11-4-5-12-20(19)21/h2-14,22-23H,1H3 |
Clé InChI |
ZNVIKOXIUZHPPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(C2=CC3=CC=CC=C3C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


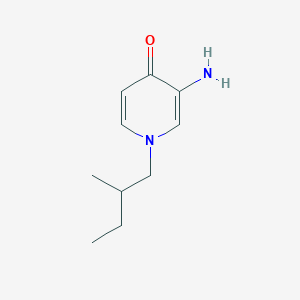



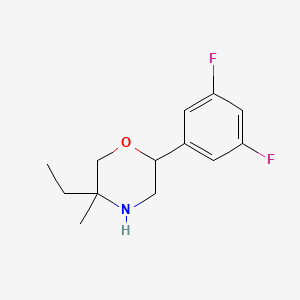
![2-[(5-Bromothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B15241277.png)
![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
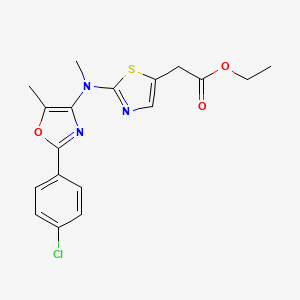
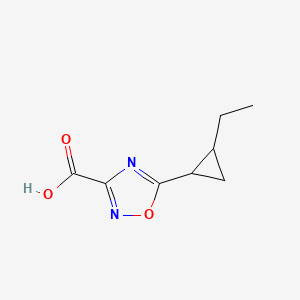
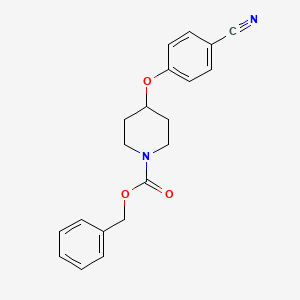
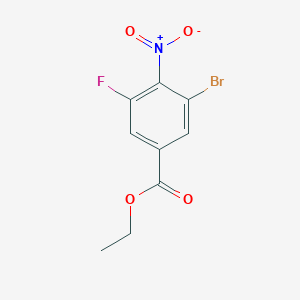
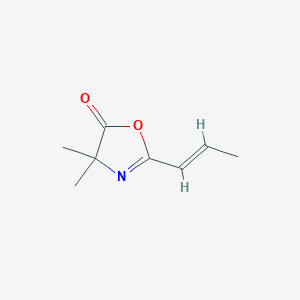
![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
